Unveiling the Enigmatic Mechanism of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride: A Technical Guide for Preclinical Investigation
Unveiling the Enigmatic Mechanism of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride: A Technical Guide for Preclinical Investigation
Abstract
The compound 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride represents a novel chemical entity with a structure suggestive of significant pharmacological activity. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of direct studies elucidating its precise mechanism of action. This technical guide addresses this knowledge gap by proposing a well-supported, hypothetical mechanism centered on the histamine H3 receptor, based on robust structure-activity relationship data from closely related imidazole-piperidine analogs. We provide a detailed roadmap for the experimental validation of this hypothesis, outlining state-of-the-art protocols for receptor binding, functional activity, and in vitro and in vivo characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the preclinical investigation of this and structurally similar compounds, enabling a systematic and scientifically rigorous exploration of their therapeutic potential.
Introduction: The Challenge of a Novel Scaffold
The piperidine and imidazole moieties are privileged structures in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] The combination of these two rings in 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride suggests a high likelihood of interaction with biological targets, particularly within the central nervous system. Despite its commercial availability for research purposes, this specific compound remains uncharacterized in the public domain. This guide, therefore, takes a predictive approach, leveraging the established pharmacology of analogous compounds to construct a testable hypothesis regarding its mechanism of action.
A Proposed Mechanism of Action: Targeting the Histamine H3 Receptor
Based on the structural features of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, we hypothesize that its primary pharmacological target is the histamine H3 receptor (H3R) . This G protein-coupled receptor (GPCR) functions predominantly as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
The rationale for this hypothesis is grounded in extensive research on structurally similar compounds:
-
The Imidazole-Piperidine Core: The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a well-established pharmacophore for potent H3R agonists, with compounds like immepip demonstrating high affinity and selectivity.[3][4][5]
-
Substitution Patterns: Modifications to the piperidine and imidazole rings are known to modulate activity, with N-alkylation of the piperidine ring, as seen with the ethyl group in the target compound, influencing both affinity and selectivity.[3] While some substitutions can shift activity towards antagonism, the core structure remains a strong indicator of H3R interaction.[4][6]
Therefore, it is highly probable that 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride acts as a modulator (agonist, antagonist, or inverse agonist) of the H3R.
The Role of the Histamine H3 Receptor in Neuromodulation
The H3R is a key regulator of neurotransmission and is implicated in a variety of physiological processes, including:
-
Cognition and memory
-
Sleep-wake cycle and arousal
-
Metabolic regulation
-
Nociception
As a presynaptic receptor, its activation typically leads to the inhibition of neurotransmitter release. This is achieved through the Gi/o signaling pathway, which involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Hypothesized Downstream Signaling Cascade
Assuming the compound binds to the H3R, the following signaling cascade is anticipated:
Caption: Hypothesized H3R-mediated signaling pathway.
Experimental Workflow for Mechanism of Action Validation
To rigorously test the hypothesis that 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is an H3R modulator, a multi-step experimental approach is required.
Caption: A phased approach to MOA validation.
Phase 1: Target Engagement - Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for human histamine receptors (H1, H2, H3, and H4).
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine receptor subtypes (H1R, H2R, H3R, H4R).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine for H3R).
-
Increasing concentrations of the unlabeled test compound (3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride).
-
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of the test compound that displaces 50% of the specific radioligand binding. |
| Ki | Inhibitory constant, a measure of the binding affinity of the test compound for the receptor. |
Phase 2: Functional Activity - [35S]GTPγS Binding and cAMP Assays
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the H3R.
Protocol 1: [35S]GTPγS Binding Assay
-
Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins.
-
Procedure:
-
Combine H3R-expressing cell membranes, the test compound at various concentrations, GDP, and [35S]GTPγS in an assay buffer.
-
Incubate for 60 minutes at 30°C.
-
Separate bound from free [35S]GTPγS by rapid filtration.
-
Quantify bound radioactivity by scintillation counting.
-
-
Analysis:
-
Agonist mode: Plot [35S]GTPγS binding vs. compound concentration to determine EC50 (potency) and Emax (efficacy) relative to a full agonist like histamine.
-
Antagonist mode: Pre-incubate with the test compound before adding a known H3R agonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
-
Protocol 2: cAMP Accumulation Assay
-
Principle: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
Procedure:
-
Use whole cells expressing H3R.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Add the test compound (for agonist testing) or the test compound plus an agonist (for antagonist testing).
-
Incubate and then lyse the cells.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Analysis:
-
Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Antagonist activity: A dose-dependent reversal of the inhibition caused by an H3R agonist.
-
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| Emax | The maximum response produced by an agonist. |
| pA2 | A measure of the potency of a competitive antagonist. |
Conclusion and Future Directions
The structural characteristics of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride strongly suggest a mechanism of action involving the modulation of histamine receptors, with the H3 receptor being the most probable target. The experimental workflows detailed in this guide provide a comprehensive and rigorous framework for testing this hypothesis. By systematically evaluating the compound's binding affinity, functional activity, and effects on neuronal function, researchers can elucidate its precise mechanism of action. This foundational knowledge is critical for guiding further preclinical and clinical development, potentially unlocking new therapeutic avenues for a range of neurological and psychiatric disorders.
References
-
Malhotra, V., Pathak, S. R., Nath, R., Mukherjee, D., & Shanker, K. (2011). Substituted imidazole derivatives as novel cardiovascular agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jongejan, A., et al. (2004). N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
-
Kathmann, M., Schlicker, E., Detzner, M., & Göthert, M. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
-
Moreno-Delgado, D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]
-
Barros-Miñones, L., et al. (2010). Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides. PubMed. [Link]
-
Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]
-
Bousquet, P., et al. (2020). Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Kozłowska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. IRIS - Unict. [Link]
- Celgene Corporation. (2021). 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Li, Y., et al. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers. [Link]
-
Sharma, A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
- GlaxoSmithKline LLC. (2010). WO 2010/056563 A1. Googleapis.com.
-
Wenzl, F. A., et al. (2025). Imidazole propionate as novel non-traditional risk factor in coronary artery disease. LinkedIn. [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]
-
No authors listed. (n.d.). Multitarget drug discovery for Alzheimer's disease: triazinones as BACE-1 and GSK-3β inhibitors. chemrxiv.org. [Link]
-
Escolano, C. (n.d.). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Universitat de Barcelona. [Link]
- Gilead Sciences, Inc. (2016). Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]
-
Fereydouni, N., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. [Link]
- Janssen Pharmaceutica N.V. (1988). 3-(Substituted phenyl)-3-(1H-imidazol-1-ylmethyl).
-
Al-abcha, A., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]
-
NextSDS. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)piperidine — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
